molecular formula C8H8ClF2N B13256601 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine

1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13256601
M. Wt: 191.60 g/mol
InChI Key: KIAKMEORVKJJQL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a fluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the 2-fluoroethanol, followed by nucleophilic substitution with 4-chloro-2-fluoroaniline.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound serves as a probe in studying biochemical pathways and interactions involving fluorinated compounds.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

    1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine: can be compared with other fluorinated amines such as 1-(4-Chloro-2-fluorophenyl)-2-chloroethan-1-amine and 1-(4-Chloro-2-fluorophenyl)-2-bromoethan-1-amine.

Uniqueness:

  • The presence of both chloro and fluoro substituents on the phenyl ring, along with a fluoroethanamine moiety, imparts unique electronic and steric properties to the compound, making it distinct from its analogs.

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8ClF2N/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,8H,4,12H2

InChI Key

KIAKMEORVKJJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CF)N

Origin of Product

United States

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